molecular formula C9H11F2NO B13277697 1-(3,5-Difluorophenoxy)propan-2-amine

1-(3,5-Difluorophenoxy)propan-2-amine

Cat. No.: B13277697
M. Wt: 187.19 g/mol
InChI Key: GQEPIMQVKJUNHJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenoxy)propan-2-amine is a chemical compound with the molecular formula C9H11F2NO It is characterized by the presence of a difluorophenoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorophenoxy)propan-2-amine typically involves the reaction of 3,5-difluorophenol with an appropriate amine precursor. One common method is the nucleophilic substitution reaction where 3,5-difluorophenol reacts with 2-bromo-1-propanamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorophenoxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(3,5-Difluorophenoxy)propan-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenoxy)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

1-(3,5-Difluorophenoxy)propan-2-amine can be compared with other similar compounds such as:

    1-(2,4-Difluorophenoxy)propan-2-amine: Similar structure but with different fluorine substitution pattern, leading to variations in chemical reactivity and biological activity.

    1-(3,4-Difluorophenoxy)propan-2-amine: Another isomer with distinct properties due to the position of fluorine atoms.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(3,5-difluorophenoxy)propan-2-amine

InChI

InChI=1S/C9H11F2NO/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4,6H,5,12H2,1H3

InChI Key

GQEPIMQVKJUNHJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=CC(=C1)F)F)N

Origin of Product

United States

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